(4-Chlorobutyl)benzene

Description

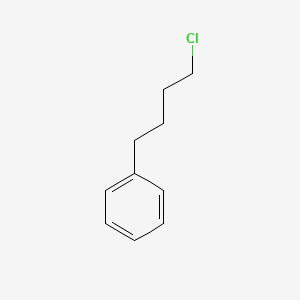

Structure

3D Structure

Properties

IUPAC Name |

4-chlorobutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLZCZIHURYEQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197486 | |

| Record name | (4-Chlorobutyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4830-93-7 | |

| Record name | 1-Chloro-4-phenylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4830-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorobutyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004830937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Chlorobutyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chlorobutyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Chlorobutyl)benzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(4-Chlorobutyl)benzene , also known as 1-chloro-4-phenylbutane, is a versatile chemical intermediate with significant applications in organic synthesis and the development of pharmaceutical compounds. Its unique structure, featuring a benzene (B151609) ring attached to a reactive chlorobutyl chain, makes it a valuable building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a discussion of its key applications.

Core Properties of this compound

This compound is a colorless liquid at room temperature. Its fundamental properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 4830-93-7[1][2][3] |

| Molecular Formula | C₁₀H₁₃Cl[1][2] |

| Molecular Weight | 168.66 g/mol [1][2] |

| IUPAC Name | 1-chloro-4-phenylbutane |

| Synonyms | This compound, 4-Phenylbutyl chloride, 4-Phenyl-n-butyl chloride |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Clear, colorless liquid |

| Boiling Point | 98-102 °C at 6 mmHg[2] |

| Density | 1.026 g/mL at 25 °C[2] |

| Refractive Index | 1.517 - 1.519[2] |

| Flash Point | 104 °C[2] |

| Solubility | Insoluble in water, soluble in common organic solvents. |

Synthesis of this compound: Experimental Protocols

There are several established methods for the synthesis of this compound. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Two common and effective protocols are detailed below.

Method 1: Friedel-Crafts Alkylation of Benzene with 1,4-Dichlorobutane (B89584)

This one-step method is advantageous due to its simplicity and amenability to industrial-scale production.[3]

Reaction Scheme:

Figure 1: Synthesis of this compound via Friedel-Crafts Alkylation.

Materials:

-

Anhydrous Benzene

-

1,4-Dichlorobutane (in excess)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Ice

-

Hydrochloric Acid (10% aqueous solution)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Diethyl ether (or other suitable extraction solvent)

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Charging the Flask: To the flask, add an excess of dry 1,4-dichlorobutane. Cool the flask in an ice-water bath.

-

Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the stirred 1,4-dichlorobutane.

-

Addition of Benzene: Slowly add dry benzene dropwise from the dropping funnel to the reaction mixture over a period of 2-3 hours, maintaining the reaction temperature between 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the careful addition of crushed ice, followed by 10% hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess 1,4-dichlorobutane and solvent by distillation under reduced pressure.

-

Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.

Method 2: From 4-Phenyl-1-butanol (B1666560)

This method involves the conversion of the corresponding alcohol to the alkyl chloride.

Reaction Scheme:

Figure 2: Synthesis from 4-Phenyl-1-butanol.

Materials:

-

4-Phenyl-1-butanol

-

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) and Pyridine

-

Anhydrous Diethyl Ether (or other suitable solvent)

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Experimental Protocol (using Thionyl Chloride):

-

Reaction Setup: In a fume hood, dissolve 4-phenyl-1-butanol in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Cool the solution in an ice bath and slowly add thionyl chloride dropwise.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.

-

Work-up: Cool the reaction mixture and carefully pour it over crushed ice.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude product by vacuum distillation.

Reactivity and Applications in Synthesis

The presence of a terminal chlorine atom on the butyl chain makes this compound a versatile substrate for various chemical transformations.

Intramolecular Friedel-Crafts Alkylation

One of the most significant reactions of this compound is its intramolecular Friedel-Crafts alkylation in the presence of a Lewis acid catalyst, such as aluminum chloride, to form tetralin (1,2,3,4-tetrahydronaphthalene).[2] This reaction is a powerful tool for the synthesis of fused ring systems.

Reaction Workflow:

Figure 3: Workflow for the Intramolecular Friedel-Crafts Alkylation of this compound.

Role in Drug Development

This compound serves as a key starting material or intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce a phenylbutyl moiety into a molecule is particularly valuable. For instance, it can be utilized in the synthesis of precursors for drugs such as certain fenfluramine (B1217885) derivatives, which have been investigated for their effects on appetite and have been associated with primary pulmonary hypertension.[4] The phenylbutyl group is a common structural motif in centrally acting agents.

Conclusion

This compound is a chemical intermediate of significant utility in organic chemistry. Its well-defined properties and the straightforward nature of its synthesis make it a readily accessible building block for academic and industrial research. The reactivity of its chlorobutyl chain, particularly in intramolecular cyclizations and as a point of attachment for other functional groups, ensures its continued importance in the synthesis of complex organic molecules, including those with potential therapeutic applications. This guide provides a foundational understanding for researchers and professionals working with this versatile compound.

References

- 1. 1-CHLORO-4-PHENYLBUTANE synthesis - chemicalbook [chemicalbook.com]

- 2. 1-CHLORO-4-PHENYLBUTANE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. CN103539630A - Preparation method of 1-chloro-4-phenyl butane - Google Patents [patents.google.com]

- 4. Primary pulmonary hypertension associated with the use of fenfluramine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-Chlorobutyl)benzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of (4-chlorobutyl)benzene. The information is intended for professionals in the fields of chemical research and pharmaceutical development.

Physical and Chemical Properties

This compound is a clear, colorless liquid.[1] Its key physical and chemical properties are summarized in the table below, compiled from various sources.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃Cl | [1][2][3] |

| Molecular Weight | 168.66 g/mol | [1][2][4] |

| CAS Number | 4830-93-7 | [1][3][5] |

| Appearance | Clear colorless liquid | [1] |

| Density | 1.012 g/cm³ | [1] |

| Boiling Point | 247.8 °C at 760 mmHg | [1] |

| Flash Point | 101.4 °C | [1] |

| Refractive Index | 1.517 - 1.519 | [1] |

| Vapor Pressure | 0.0396 mmHg at 25°C | [1] |

| LogP | 3.248 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 4 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following spectroscopic information is available in public databases:

-

¹H NMR Spectra: Available from sources such as the NIST Chemistry WebBook and PubChem.[2]

-

¹³C NMR Spectra: Available in various chemical databases.[2]

-

IR Spectrum: The NIST Chemistry WebBook provides gas-phase IR spectral data.[3][5]

-

Mass Spectrum: Electron ionization mass spectrometry data is also available from the NIST Chemistry WebBook.[6]

Chemical Synthesis and Reactivity

Synthesis

A common method for the synthesis of this compound involves the Friedel-Crafts acylation of benzene (B151609) with 4-chlorobutanoyl chloride, followed by reduction of the resulting ketone.

Caption: Synthesis via Friedel-Crafts acylation and subsequent reduction.

Reactivity

A significant reaction of this compound is its intramolecular Friedel-Crafts alkylation.[7] In the presence of a Lewis acid such as aluminum chloride (AlCl₃) and heat, the molecule undergoes cyclization to form 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin).[7][8] This reaction is a classic example of an electrophilic aromatic substitution where the alkyl chain attached to the benzene ring acts as the electrophile.[7]

Caption: Intramolecular cyclization to form tetralin.

Experimental Protocols

Protocol: Intramolecular Friedel-Crafts Alkylation of this compound

This protocol describes a general procedure for the cyclization of this compound to tetralin.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., carbon disulfide or nitrobenzene).

-

Addition of Reactant: Dissolve this compound in the same solvent and add it dropwise to the stirred suspension of AlCl₃ at a controlled temperature (typically 0-5 °C).

-

Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

-

Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic layers are washed with water, brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Caption: General experimental workflow for the cyclization reaction.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis. The presence of both an aromatic ring and a reactive alkyl chloride functional group allows for a variety of chemical transformations.

In the context of drug development, chlorinated organic compounds are integral to a large number of FDA-approved drugs.[9] The phenyl and chlorobutyl moieties can be incorporated into larger molecules to modulate properties such as lipophilicity, which can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While not a drug itself, this compound can be a precursor to more complex molecules with potential therapeutic activity.

It is important to note that benzene is a known human carcinogen, and its presence as an impurity in drug products is a significant concern for regulatory agencies like the FDA.[10] Therefore, any synthesis route utilizing benzene or benzene derivatives must be carefully controlled to minimize residual impurities in the final active pharmaceutical ingredient.

Safety Information

This compound is classified as a substance that causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C10H13Cl | CID 78543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, (4-chlorobutyl)- [webbook.nist.gov]

- 4. Benzene, (4-chlorobutyl)- (CAS 4830-93-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Benzene, (4-chlorobutyl)- [webbook.nist.gov]

- 6. Benzene, (4-chlorobutyl)- [webbook.nist.gov]

- 7. homework.study.com [homework.study.com]

- 8. Solved Benzene: Reaction of this compound and AlCl3 | Chegg.com [chegg.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FDA alerts drug manufacturers to the risk of benzene contamination in certain drugs | FDA [fda.gov]

(4-Chlorobutyl)benzene spectral data analysis (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of (4-Chlorobutyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound (CAS No: 4830-93-7), a key intermediate in organic synthesis.[1][2][3][4][5] Aimed at researchers, scientists, and professionals in drug development, this document details the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide includes structured data tables, detailed experimental protocols, and visualizations of analytical workflows and molecular fragmentation pathways to facilitate a thorough understanding of the compound's structural characteristics.

Structural and Spectral Overview

This compound, with the molecular formula C₁₀H₁₃Cl and a molecular weight of 168.66 g/mol , is comprised of a benzene (B151609) ring attached to a four-carbon butyl chain with a terminal chlorine atom.[1][2][3] Spectroscopic analysis is essential for confirming its structure and purity. The following sections dissect the data obtained from ¹H NMR, ¹³C NMR, IR, and MS techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the four different methylene (B1212753) groups in the butyl chain.

Interpretation:

-

Aromatic Protons (δ ~7.1-7.3 ppm): The protons on the benzene ring typically appear as a complex multiplet in this region.

-

Benzylic Protons (-CH₂-Ph, δ ~2.6 ppm): The methylene group directly attached to the benzene ring is deshielded and appears as a triplet.

-

Methylene Protons (-CH₂-CH₂Cl, δ ~3.5 ppm): The methylene group bonded to the electronegative chlorine atom is the most deshielded of the aliphatic protons and appears as a triplet.

-

Intermediate Methylene Protons (δ ~1.7-1.8 ppm): The remaining two methylene groups in the middle of the chain appear as multiplets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR (¹³C NMR) identifies the number of chemically non-equivalent carbon atoms and provides information about their chemical environment.[6] For this compound, symmetry in the benzene ring results in four distinct aromatic signals, along with four signals for the butyl chain carbons.

Interpretation:

-

Aromatic Carbons (δ ~125-142 ppm): Four signals are observed for the six carbons of the benzene ring. The carbon atom attached to the butyl group (ipso-carbon) is distinct from the ortho, meta, and para carbons.

-

Aliphatic Carbons (δ ~29-45 ppm): Each of the four carbons in the butyl chain is in a unique chemical environment and thus produces a separate signal. The carbon attached to the chlorine atom is the most deshielded among the aliphatic carbons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[7][8]

Interpretation:

-

C-H Stretching (Aromatic, ~3000-3100 cm⁻¹): Absorptions in this region indicate the C-H bonds of the benzene ring.

-

C-H Stretching (Aliphatic, ~2850-3000 cm⁻¹): These bands correspond to the C-H bonds of the butyl chain.

-

C=C Stretching (Aromatic, ~1450-1600 cm⁻¹): These characteristic absorptions confirm the presence of the benzene ring.

-

C-Cl Stretching (~650-800 cm⁻¹): The absorption corresponding to the carbon-chlorine bond is typically found in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.[9][10][11] The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Interpretation:

-

Molecular Ion Peak (M⁺, m/z 168): This peak corresponds to the intact molecule with one electron removed and confirms the molecular weight of 168 g/mol .[1][2] The presence of an M+2 peak at m/z 170 with approximately one-third the intensity of the M+ peak is characteristic of a compound containing one chlorine atom (due to the ³⁷Cl isotope).

-

Base Peak (m/z 91): The most abundant ion in the spectrum is typically the tropylium (B1234903) cation ([C₇H₇]⁺), formed by benzylic cleavage and rearrangement.[1] This is a very common and stable fragment for alkylbenzenes.

-

Other Fragments: Other significant fragments can arise from the loss of the butyl chain or parts of it.

Summary of Spectral Data

The quantitative data from the spectral analyses are summarized below.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.30 - 7.15 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~3.55 | Triplet | 2H | -CH₂-Cl |

| ~2.65 | Triplet | 2H | Ph-CH₂- |

| ~1.80 | Multiplet | 4H | -CH₂-CH₂- |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~141.8 | C (ipso) |

| ~128.4 | C (ortho/meta) |

| ~128.3 | C (ortho/meta) |

| ~125.8 | C (para) |

| ~44.9 | -CH₂-Cl |

| ~35.2 | Ph-CH₂- |

| ~32.5 | Ph-CH₂-CH₂- |

| ~29.7 | -CH₂-CH₂-Cl |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3027 | Medium | Aromatic C-H Stretch |

| 2935, 2860 | Strong | Aliphatic C-H Stretch |

| 1496, 1454 | Medium-Strong | Aromatic C=C Stretch |

| 745, 698 | Strong | C-H Out-of-plane Bend (Monosubstituted Benzene) |

| 725 | Medium | C-Cl Stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

|---|---|---|

| 168/170 | Moderate | [M]⁺ / [M+2]⁺ (Molecular Ion) |

| 132 | Low | [M - HCl]⁺ |

| 92 | High | [C₇H₈]⁺ |

| 91 | 100% (Base Peak) | [C₇H₇]⁺ (Tropylium ion) |

| 65 | Moderate | [C₅H₅]⁺ |

Visualization of Analytical Processes

Spectral Analysis Workflow

The logical flow from sample preparation to final structural elucidation involves several key steps, as illustrated in the following diagram.

Caption: Workflow for spectroscopic analysis and structural confirmation.

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound upon electron ionization primarily leads to the highly stable tropylium cation.

Caption: Key fragmentation pathways of this compound in MS.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and high-quality spectral data.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[12] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube into the spectrometer's probe.[13]

-

Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity and achieve high resolution.[13]

-

¹H NMR Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay).[13] Typically, 8 to 16 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum using proton decoupling.[6] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.[14]

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Perform phase correction and baseline correction on the resulting spectrum. Integrate the signals in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra.

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the simplest method is to prepare a thin film.[15]

-

Place one or two drops of the neat liquid sample between two polished salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[8][15]

-

Gently press the plates together to form a thin capillary film.

-

Data Acquisition: Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty beam path first.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent (e.g., dry acetone (B3395972) or methylene chloride) and return them to a desiccator to prevent damage from moisture.[15][16]

Mass Spectrometry Protocol

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.[11]

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 column). Use a suitable temperature program to ensure good separation and peak shape.

-

Ionization and Analysis: As the compound elutes from the GC column, it enters the MS ion source.[10] In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[10][11]

-

The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.[9][11]

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum for the compound.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a complete and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups (aromatic ring, C-Cl bond), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The data and protocols presented in this guide serve as a valuable resource for the quality control, reaction monitoring, and characterization of this important chemical compound.

References

- 1. This compound | C10H13Cl | CID 78543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, (4-chlorobutyl)- [webbook.nist.gov]

- 3. Benzene, (4-chlorobutyl)- [webbook.nist.gov]

- 4. Benzene, (4-chlorobutyl)- (CAS 4830-93-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Benzene, (4-chlorobutyl)- [webbook.nist.gov]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. amherst.edu [amherst.edu]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Acquiring 1H and 13C Spectra | Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 14. chem.uiowa.edu [chem.uiowa.edu]

- 15. webassign.net [webassign.net]

- 16. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (4-Chlorobutyl)benzene

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (4-Chlorobutyl)benzene. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents detailed spectral data, experimental protocols, and a visual representation of the molecular structure to aid in spectral assignment.

Molecular Structure and Atom Numbering

This compound, also known as 1-chloro-4-phenylbutane, possesses a chemical formula of C₁₀H₁₃Cl and a molecular weight of 168.66 g/mol . The structure consists of a benzene (B151609) ring attached to a four-carbon aliphatic chain with a terminal chlorine atom. For clarity in spectral assignments, the atoms are numbered as illustrated in the following diagram.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in a deuterated chloroform (B151607) (CDCl₃) solution. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] |

| H-7, H-8, H-9 | 7.28 - 7.10 | Multiplet | 3H | - |

| H-6, H-10 | 7.28 - 7.10 | Multiplet | 2H | - |

| H-4 | 3.53 | Triplet | 2H | 6.4 |

| H-1 | 2.64 | Triplet | 2H | 7.5 |

| H-2, H-3 | 1.84 - 1.65 | Multiplet | 4H | - |

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound was also obtained in a deuterated chloroform (CDCl₃) solution with chemical shifts (δ) reported in ppm relative to TMS.

| Signal Assignment | Chemical Shift (δ) [ppm] |

| C-5 | 142.04 |

| C-7, C-9 | 128.43 |

| C-6, C-10 | 128.29 |

| C-8 | 125.76 |

| C-4 | 45.03 |

| C-1 | 35.21 |

| C-3 | 32.48 |

| C-2 | 29.88 |

Experimental Protocols

The following provides a generalized experimental protocol for acquiring the ¹H and ¹³C NMR spectra of this compound.

4.1. Sample Preparation

Approximately 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

4.2. Instrumentation

The NMR spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 or equivalent, operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.

4.3. ¹H NMR Acquisition Parameters

-

Pulse Program: A standard single-pulse experiment (e.g., zg30) is used.

-

Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 16 ppm (around 6400 Hz) is used.

-

Acquisition Time: An acquisition time of at least 2 seconds is employed to ensure good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

-

Temperature: The experiment is conducted at a constant temperature, typically 298 K (25 °C).

4.4. ¹³C NMR Acquisition Parameters

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A wider spectral width of approximately 240 ppm (around 24000 Hz) is necessary.

-

Acquisition Time: An acquisition time of 1-2 seconds is used.

-

Relaxation Delay: A relaxation delay of 2 seconds is employed.

-

Temperature: The experiment is maintained at a constant temperature, typically 298 K (25 °C).

4.5. Data Processing

The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. For both ¹H and ¹³C spectra, phase correction and baseline correction are performed. The ¹H NMR spectrum is referenced to the TMS signal at 0.00 ppm, and the ¹³C NMR spectrum is referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.

Spectral Interpretation Workflow

The logical process for assigning the NMR signals of this compound is outlined below. This involves analyzing the chemical shifts, integration, and splitting patterns in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum, and correlating this information with the known molecular structure.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorobutyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of (4-Chlorobutyl)benzene. The information presented herein is essential for the identification, structural elucidation, and understanding of the gas-phase ion chemistry of this and structurally related compounds.

Executive Summary

This compound, upon electron ionization, undergoes a series of predictable and diagnostic fragmentation reactions. The mass spectrum is characterized by a discernible molecular ion peak and a prominent base peak resulting from benzylic cleavage. Other significant fragments arise from the loss of the chlorine atom and subsequent rearrangements of the butyl side chain. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl) is also evident in chlorine-containing fragments. This guide outlines the major fragmentation pathways, provides quantitative data for the key ions, and details a representative experimental protocol for acquiring the mass spectrum.

Mass Spectrometry Data of this compound

The electron ionization mass spectrum of this compound is dominated by several key fragments. The quantitative data for the most significant ions, as interpreted from the National Institute of Standards and Technology (NIST) mass spectrum, are presented in Table 1.[1][2]

| m/z | Proposed Ion Fragment | Relative Intensity (%) |

| 168/170 | [C₁₀H₁₃Cl]⁺• (Molecular Ion) | ~15 |

| 132 | [C₁₀H₁₂]⁺• | ~20 |

| 105 | [C₈H₉]⁺ | ~10 |

| 92 | [C₇H₈]⁺• | ~35 |

| 91 | [C₇H₇]⁺ | 100 |

| 77 | [C₆H₅]⁺ | ~15 |

| 65 | [C₅H₅]⁺ | ~15 |

| 55 | [C₄H₇]⁺ | ~25 |

Table 1: Principal Mass Fragments of this compound and Their Relative Intensities. The base peak is indicated in bold.

Fragmentation Pattern and Mechanisms

The fragmentation of this compound under electron ionization (typically at 70 eV) is primarily driven by the stability of the resulting carbocations, particularly those stabilized by the aromatic ring. The major fragmentation pathways are detailed below.

Molecular Ion Formation

Initially, the this compound molecule is ionized by the loss of an electron to form the molecular ion, [C₁₀H₁₃Cl]⁺•, with a mass-to-charge ratio (m/z) of 168 (for the ³⁵Cl isotope) and 170 (for the ³⁷Cl isotope). The relative intensity of the M+2 peak is approximately one-third that of the molecular ion peak, which is characteristic of compounds containing a single chlorine atom.

Major Fragmentation Pathways

The primary fragmentation pathways from the molecular ion include:

-

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond beta to the benzene (B151609) ring. This results in the loss of a chloropropyl radical (•C₃H₆Cl) and the formation of the highly stable benzyl (B1604629) cation, which rearranges to the even more stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91 . This fragment is the base peak in the spectrum, indicating its high stability.

-

Loss of HCl: A common fragmentation pathway for alkyl halides is the elimination of a neutral molecule of hydrogen chloride (HCl). This leads to the formation of a radical cation of phenylbutene at m/z 132 .

-

Alpha-Cleavage with Rearrangement: Cleavage of the C-C bond alpha to the benzene ring can occur, leading to the formation of a [C₈H₉]⁺ ion at m/z 105 .

-

McLafferty-type Rearrangement: A gamma-hydrogen transfer from the butyl chain to the benzene ring, followed by the elimination of propene, can lead to the formation of a chloromethylbenzene radical cation, which can further fragment. A significant peak is observed at m/z 92 , which can be attributed to the formation of the [C₇H₈]⁺• ion, likely a rearranged toluene (B28343) radical cation.

-

Loss of the Butyl Chain: Cleavage of the bond between the butyl chain and the benzene ring can result in the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77 .

-

Further Fragmentation: The tropylium ion (m/z 91) can further lose an acetylene (B1199291) molecule (C₂H₂) to form the [C₅H₅]⁺ ion at m/z 65 . The peak at m/z 55 corresponds to the [C₄H₇]⁺ cation.

The logical relationship of these fragmentation pathways is illustrated in the following diagram:

Caption: Fragmentation pathway of this compound.

Experimental Protocols

The mass spectrum of this compound is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

Sample Preparation

A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or hexane, at a concentration of approximately 10-100 µg/mL.

Gas Chromatography (GC) Conditions

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Column: A nonpolar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

The workflow for a typical GC-MS analysis is depicted below:

Caption: Generalized workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation pattern of this compound is well-defined and follows established principles of gas-phase ion chemistry for alkylbenzenes and halogenated compounds. The formation of a stable tropylium ion at m/z 91 as the base peak is the most prominent feature of the spectrum. Understanding these fragmentation pathways is crucial for the accurate identification and structural confirmation of this compound in various analytical applications. The provided experimental protocol serves as a robust starting point for researchers aiming to analyze this and similar molecules.

References

An In-depth Technical Guide to the Solubility and Stability of (4-Chlorobutyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chlorobutyl)benzene is a versatile bifunctional molecule utilized as an intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and other fine chemicals. A thorough understanding of its solubility and stability in common organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to a lack of extensive quantitative data in publicly available literature, this guide also furnishes detailed experimental protocols for researchers to determine these crucial parameters in their own laboratory settings.

Introduction

This compound, also known as 1-chloro-4-phenylbutane, possesses both a reactive alkyl chloride and a hydrophobic phenyl group. This structure dictates its solubility and stability profile, making it generally soluble in a range of organic solvents while being susceptible to certain chemical transformations, particularly nucleophilic substitution and elimination reactions. This guide aims to consolidate the available information and provide practical methodologies for its characterization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its behavior in various solvent systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃Cl | [1] |

| Molecular Weight | 168.66 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 225-228 °C at 760 mmHg | [1] |

| Density | 1.026 g/mL at 25 °C | [1] |

| Flash Point | 104 °C | [1] |

| Water Solubility | Insoluble | [1] |

| LogP (Octanol-Water Partition Coefficient) | 3.6 - 4.2 | [2] |

Solubility of this compound

Qualitative Solubility

Qualitative assessments from various sources indicate that this compound is soluble in a range of common organic solvents. This is consistent with the "like dissolves like" principle, where its nonpolar phenyl and butyl groups contribute to its affinity for organic media. Information on its miscibility with closely related compounds like butylbenzene (B1677000) further supports this assessment.

Table 2: Qualitative Solubility of this compound and Related Compounds

| Solvent | This compound | n-Butylbenzene | sec-Butylbenzene | tert-Butylbenzene |

| Benzene | Soluble[1] | Soluble[3][4] | Miscible[2] | Soluble[5] |

| Chlorobenzene | Soluble[1] | - | - | - |

| Ethanol | Soluble[3] | Soluble[3] | Miscible[2] | - |

| Ether | - | Soluble[3] | Miscible[2] | - |

| Hexane | - | - | - | Soluble[5] |

| Chloroform | - | - | - | Soluble[5] |

| Water | Insoluble[1] | Insoluble[3][4] | Insoluble[6] | Insoluble[5] |

Note: "-" indicates no data found.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or molarity) for this compound in common organic solvents. The absence of this data highlights a critical knowledge gap for researchers working with this compound. To address this, a detailed experimental protocol for determining quantitative solubility is provided in Section 5.1.

Stability of this compound

The stability of this compound is influenced by the reactivity of the C-Cl bond. As a primary alkyl halide, it is susceptible to nucleophilic substitution (Sₙ2) and, to a lesser extent, elimination (E2) reactions, especially in the presence of strong nucleophiles or bases.

Potential Degradation Pathways

While specific degradation kinetics in common organic solvents under ambient conditions are not well-documented, potential degradation can be inferred from its chemical structure.

-

Nucleophilic Substitution: In the presence of nucleophilic solvents (e.g., alcohols, water) or impurities, this compound can undergo substitution reactions. For example, in methanol, it could slowly form 4-methoxybutylbenzene.

-

Elimination: Strong bases can promote the elimination of HCl to form phenylbutenes.

-

Friedel-Crafts Alkylation: In the presence of Lewis acids (e.g., AlCl₃, FeCl₃), this compound can undergo intramolecular Friedel-Crafts alkylation to form tetralin. This indicates that acidic conditions should be avoided to maintain the integrity of the compound.

Stability Testing

No formal stability studies detailing the degradation of this compound in various organic solvents over time were found. To ensure the purity and efficacy of this reagent, especially when stored in solution, performing stability studies is highly recommended. A comprehensive protocol for conducting such studies is outlined in Section 5.2.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Quantitative Solubility Determination

This protocol describes a method for determining the equilibrium solubility of this compound in a given organic solvent at a specific temperature using a gravimetric or chromatographic approach.

Caption: Workflow for Quantitative Solubility Determination.

Methodology:

-

Preparation of Saturated Solution: To a series of vials, add a known volume of the desired organic solvent. Add an excess of this compound to each vial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker bath. Agitate the solutions for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solute to settle. Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe and filter it through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial.

-

Quantification:

-

Gravimetric Method: Weigh the vial containing the filtered saturated solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound. Once the solvent is completely removed, reweigh the vial. The mass of the residue corresponds to the amount of dissolved this compound.

-

Chromatographic Method (GC or HPLC): Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze the standards to generate a calibration curve. Dilute the filtered saturated solution with a known volume of the solvent and analyze it using the same chromatographic method. Determine the concentration from the calibration curve and account for the dilution factor.

-

-

Calculation of Solubility: Express the solubility in appropriate units, such as grams per 100 mL of solvent or moles per liter.

Protocol for Stability Assessment

This protocol outlines a method to assess the stability of this compound in an organic solvent over time under specific storage conditions.

Caption: Workflow for Stability Assessment.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen organic solvent at a known concentration.

-

Sample Aliquoting: Distribute the stock solution into multiple vials, ensuring each vial is sealed to prevent solvent evaporation.

-

Storage Conditions: Store the vials under controlled conditions. For accelerated stability studies, elevated temperatures (e.g., 40 °C, 60 °C) can be used. It is also advisable to include samples stored under ambient and refrigerated conditions, as well as samples protected from light.

-

Analytical Method: Develop and validate a stability-indicating analytical method, typically HPLC or GC, that can separate this compound from potential degradants.

-

Time-Point Analysis: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a vial from each storage condition and analyze the sample.

-

Data Analysis: Quantify the concentration of this compound remaining at each time point. If possible, identify and quantify any major degradation products. Plot the concentration of this compound as a function of time to determine the degradation kinetics and estimate the shelf-life of the solution under the tested conditions.

Conclusion

This compound is a valuable chemical intermediate with solubility characteristics typical of a substituted aromatic hydrocarbon. While it is qualitatively known to be soluble in a range of organic solvents, a notable gap exists in the availability of quantitative solubility data. Its stability is primarily dictated by the reactivity of the alkyl chloride moiety, with potential for nucleophilic substitution and elimination reactions, particularly under non-neutral conditions. The experimental protocols provided in this guide offer a robust framework for researchers to determine the precise solubility and stability of this compound in their specific solvent systems, enabling more controlled and reproducible synthetic and developmental processes.

References

- 1. chembk.com [chembk.com]

- 2. Sec-Butylbenzene | C10H14 | CID 8680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Role of Normal Butyl Benzene (NBB) as a Solvent in Various Industries [vinatiorganics.com]

- 4. Overview About NORMAL BUTYLBENZENE (NBB) - Properties, Applications [vinatiorganics.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. sec-Butylbenzene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide: Hazards and Safety Precautions for Handling (4-Chlorobutyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling procedures, and hazard data for (4-Chlorobutyl)benzene (CAS No: 4830-93-7). The information is compiled to ensure safe laboratory practices for professionals in research and development.

Hazard Identification and Classification

This compound is classified as an irritant. The primary hazards are associated with skin, eye, and respiratory tract irritation.[1] Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory for safe handling.

Table 1: GHS Hazard Summary for this compound [1]

| Identifier | Information |

|---|---|

| GHS Pictogram | Irritant |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing vapours. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P501: Dispose of contents/container to an approved waste disposal plant. |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for its safe handling and for experimental design.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃Cl | PubChem[1], NIST[2][3] |

| Molecular Weight | 168.66 g/mol | PubChem[1], Cheméo[4] |

| CAS Number | 4830-93-7 | PubChem[1], NIST[2][3] |

| IUPAC Name | 1-chloro-4-phenylbutane | PubChem[1] |

| Synonyms | This compound, 4-Phenylbutyl chloride | PubChem[1], NIST[2][3] |

| Appearance | No experimental data available. Assumed to be a liquid based on similar compounds. | |

| Boiling Point | No experimental data available. |

| Density | No experimental data available. | |

Reactivity and Stability

Stability: The compound is expected to be stable under normal laboratory and storage conditions.[5]

Reactivity:

-

As an alkyl halide, this compound may participate in nucleophilic substitution and elimination reactions.[6][7]

-

It is incompatible with strong acids, bases, and alcohols.[5]

-

A notable reaction is the intramolecular Friedel-Crafts alkylation when heated with a Lewis acid like aluminum chloride (AlCl₃) to form 1,2,3,4-tetrahydronaphthalene.[8][9] This highlights its reactivity with Lewis acids and the need to avoid unintended catalytic conditions.

Hazardous Decomposition Products: Upon combustion, it may produce hazardous substances such as carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[5]

Toxicological Information

There is a lack of specific quantitative toxicological data, such as LD50 or LC50 values, for this compound in publicly available literature. The toxicological assessment is primarily based on its GHS classification as an irritant.[1]

-

Skin Irritation: Causes skin irritation upon direct contact.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[1]

Given the benzene (B151609) moiety, it is crucial to handle the compound with care, although its toxicological profile is not the same as benzene itself.

Experimental Protocols: Safe Handling and Storage

The following protocols are based on the compound's hazard classification and general best practices for handling alkyl halides.[5][6]

5.1 Engineering Controls

-

Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[5][6]

-

Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[5]

5.2 Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles that meet European Standard EN166 or OSHA regulations in 29 CFR 1910.133.[5] A face shield may be required for splash-prone procedures.

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[5]

-

Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

5.3 Handling Procedures

-

Avoid direct contact with skin, eyes, and clothing.

-

Prevent the inhalation of vapor or mist.[10]

-

Use techniques that minimize aerosolization, such as slow dispensing and keeping containers closed when not in use. For sensitive reactions, cannula transfer within a closed system is recommended.[6]

-

Practice good industrial hygiene; wash hands thoroughly after handling.[11]

5.4 Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.[5]

-

Keep the container tightly sealed to prevent moisture ingress and vapor escape.[5]

-

Store away from heat, sparks, and open flames.[5]

Emergency Procedures

6.1 First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, consult a physician.[5]

-

In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

6.2 Spill Response

-

Small Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a universal binder.[5][6] Collect the material in a suitable, closed container for disposal.

-

Large Spills: Evacuate the laboratory immediately. Contact your institution's environmental health and safety (EHS) department or a professional hazardous material handling team.[6]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous chemical waste. All disposal practices must comply with local, regional, and national regulations. Do not dispose of it down the drain.[5]

Appendices: Process and Logic Diagrams

The following diagrams provide a visual reference for the key safety concepts discussed in this guide.

Caption: Logical relationship between chemical hazards and required safety precautions.

References

- 1. This compound | C10H13Cl | CID 78543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, (4-chlorobutyl)- [webbook.nist.gov]

- 3. Benzene, (4-chlorobutyl)- [webbook.nist.gov]

- 4. Benzene, (4-chlorobutyl)- (CAS 4830-93-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. fishersci.com [fishersci.com]

- 6. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]

- 7. crab.rutgers.edu [crab.rutgers.edu]

- 8. homework.study.com [homework.study.com]

- 9. Solved Benzene: Reaction of this compound and AlCl3 | Chegg.com [chegg.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Discovery of (4-Chlorobutyl)benzene

Abstract

This compound is a key chemical intermediate with significant applications in organic synthesis and pharmaceutical drug development. This document provides a comprehensive overview of its synthesis, discovery, and chemical properties. Detailed experimental protocols for its preparation are outlined, and quantitative data are presented for easy reference. Furthermore, logical workflows and reaction pathways involving this compound are visualized to facilitate a deeper understanding of its chemical utility.

Introduction

This compound, also known as 4-phenylbutyl chloride, is an organochlorine compound with the chemical formula C₁₀H₁₃Cl.[1][2][3][4][5] Its structure, featuring a phenyl group attached to a four-carbon chain with a terminal chlorine atom, makes it a versatile building block in the synthesis of more complex molecules. It serves as a precursor in the formation of various pharmaceuticals and is utilized in intramolecular cyclization reactions to create polycyclic aromatic compounds.[6][7] The presence of the reactive chloroalkyl group allows for a variety of nucleophilic substitution and coupling reactions, making it a valuable reagent for medicinal chemists and researchers in organic synthesis.

Synthesis of this compound

The most common and well-established route for the synthesis of this compound is a multi-step process that begins with the Friedel-Crafts acylation of benzene (B151609). This is followed by a series of reduction and chlorination reactions.

Overall Synthetic Pathway

The synthesis can be logically broken down into four primary stages:

-

Friedel-Crafts Acylation: Benzene reacts with succinic anhydride (B1165640) to form 4-oxo-4-phenylbutanoic acid.[8][9][10][11]

-

Clemmensen Reduction: The carbonyl group of 4-oxo-4-phenylbutanoic acid is reduced to a methylene (B1212753) group, yielding 4-phenylbutanoic acid.[12][13][14][15][16]

-

Reduction to Alcohol: The carboxylic acid group of 4-phenylbutanoic acid is reduced to a primary alcohol, 4-phenylbutan-1-ol.

-

Chlorination: The hydroxyl group of 4-phenylbutan-1-ol is substituted with a chlorine atom to produce the final product, this compound.

Experimental Protocols

-

Principle: This reaction involves the electrophilic aromatic substitution of benzene with an acylium ion generated from succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[9][10]

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (0.38 mol) in benzene (1.28 mol), add succinic anhydride (0.25 mol).[17]

-

Heat the reaction mixture to 50°C and maintain stirring for 1.5 hours.[17]

-

After the reaction is complete, cool the mixture and pour it into a mixture of concentrated hydrochloric acid (50 mL) and crushed ice (600 mL).[17]

-

Separate the organic layer and remove the excess benzene by distillation under reduced pressure.[17]

-

The residue is then treated with an aqueous solution of sodium hydroxide (B78521) (50%) to adjust the pH to 9-9.5, followed by treatment with activated carbon.[17]

-

The filtrate is acidified with 3M hydrochloric acid to a pH of 2, leading to the precipitation of a white solid.[17]

-

Filter the solid, wash with water, and dry to obtain 4-oxo-4-phenylbutanoic acid.[17]

-

-

Principle: The Clemmensen reduction deoxygenates the ketone to the corresponding alkane using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[12][14] This method is particularly effective for aryl-alkyl ketones.[15]

-

Procedure:

-

Prepare zinc amalgam by adding zinc dust to a solution of mercuric chloride.

-

Add the amalgamated zinc to a flask containing 4-oxo-4-phenylbutanoic acid.

-

Add concentrated hydrochloric acid and heat the mixture under reflux. The substrate must be stable under strongly acidic conditions.[14]

-

After the reaction is complete (monitored by TLC), cool the mixture and extract the product with a suitable organic solvent (e.g., toluene).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under vacuum to yield 4-phenylbutanoic acid.

-

-

Principle: The carboxylic acid is reduced to a primary alcohol. A common method involves the use of sodium borohydride (B1222165) and iodine in anhydrous tetrahydrofuran (B95107) (THF).[17]

-

Procedure:

-

To a solution of 4-phenylbutanoic acid (75 mmol) in anhydrous THF (50 mL), add sodium borohydride (90 mmol) at 0-10°C.[17]

-

Stir the mixture at room temperature until gas evolution ceases.[17]

-

Add a solution of iodine (37.5 mmol) in THF (50 mL) dropwise at 35°C.[17]

-

After the reaction is complete, quench with an acidic aqueous solution and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-phenylbutan-1-ol.

-

-

Principle: The hydroxyl group of 4-phenylbutan-1-ol is replaced by a chlorine atom, typically using a chlorinating agent such as thionyl chloride (SOCl₂) or p-toluenesulfonyl chloride (p-TsCl).[18]

-

Procedure (using p-TsCl and a cobalt catalyst):

-

In a reaction vessel, dissolve 4-phenyl-1-butene (B1585249) (as a precursor to the alcohol in some syntheses, or starting directly with 4-phenylbutan-1-ol) in a suitable solvent.[18]

-

Add a cobalt(II) salt (e.g., cobalt(II) tetrafluoroborate (B81430) hexahydrate) and a ligand (e.g., derived from α,α-diphenylglycine and 3,5-di-t-butyl-2-hydroxybenzaldehyde).[18]

-

Add phenylsilane (B129415) and then p-toluenesulfonyl chloride (p-TsCl).[18]

-

The reaction progress can be monitored by TLC or ¹H NMR.[18]

-

Upon completion, the reaction mixture is worked up by adding hexanes, sonicating to form a suspension, and filtering through Celite.[18]

-

The filtrate is concentrated, and the crude product is purified by silica (B1680970) gel chromatography to afford this compound as a colorless oil.[18]

-

Alternative Synthetic Routes

An alternative industrial process involves the Friedel-Crafts alkylation of benzene with 1,2-dichlorobutane (B1580518) in the presence of aluminum chloride at temperatures below 30°C.[19] This method aims to directly introduce the chlorobutyl side chain onto the benzene ring.[19] Another novel approach starts from tetrahydrofuran, which reacts with an acyl chloride (e.g., acetyl chloride) catalyzed by zinc chloride to form a 4-chlorobutanol ester. This intermediate then undergoes a Friedel-Crafts alkylation with benzene, followed by hydrolysis to yield 4-phenyl-1-butanol (B1666560), which can then be chlorinated.[20]

Discovery and Applications

While a singular "discovery" event for this compound is not prominently documented, its utility as a synthetic intermediate has been established over time through its application in various chemical transformations.

Intramolecular Friedel-Crafts Alkylation

This compound is a classic substrate for intramolecular Friedel-Crafts alkylation. In the presence of a Lewis acid like AlCl₃ and heat, the chlorobutyl chain cyclizes onto the benzene ring to form 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin).[6][7] This reaction is a key method for constructing fused ring systems. The reaction proceeds via the formation of a carbocation on the butyl chain, which then acts as the electrophile for the intramolecular aromatic substitution.[6]

Role in Drug Discovery

The this compound moiety is a precursor to 4-phenyl-1-butanol, an important intermediate in the pharmaceutical industry.[21] For instance, 4-phenyl-1-butanol was utilized in the synthesis of NK105, a paclitaxel-incorporating micellar nanoparticle formulation for cancer therapy. The versatility of the chloro-substituent allows for its conversion into other functional groups, enabling the construction of a wide range of biologically active molecules. Chlorine-containing compounds are prevalent in FDA-approved drugs, and intermediates like this compound are valuable for creating new chemical entities.[22] However, it is crucial to note that benzene itself is a known human carcinogen, and its presence as an impurity in drug products is strictly regulated by the FDA.[23][24]

Quantitative Data

The following table summarizes the key physical, chemical, and spectroscopic properties of this compound.

| Property | Value | Reference(s) |

| Identifiers | ||

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Chloro-4-phenylbutane, 4-Phenylbutyl chloride | [1][2][3][4][5] |

| CAS Number | 4830-93-7 | [1][2][3][4][5] |

| Chemical Formula | C₁₀H₁₃Cl | [1][2][3][4][5] |

| Molecular Weight | 168.66 g/mol | [1][2][3][25] |

| Physical Properties | ||

| Appearance | Colorless oil | [18] |

| Kovats Retention Index | 1256 (Standard non-polar column) | [1][5] |

| Spectroscopic Data | ||

| ¹H NMR | Data available from NIST and other spectral databases. | [1] |

| Mass Spectrum (EI) | Data available in the NIST Chemistry WebBook. | [3] |

| IR Spectrum | Data available in the NIST/EPA Gas-Phase Infrared Database. | [2] |

| Raman Spectrum | Data available from commercial suppliers. | [1] |

References

- 1. This compound | C10H13Cl | CID 78543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, (4-chlorobutyl)- [webbook.nist.gov]

- 3. Benzene, (4-chlorobutyl)- [webbook.nist.gov]

- 4. Benzene, (4-chlorobutyl)- [webbook.nist.gov]

- 5. Benzene, (4-chlorobutyl)- [webbook.nist.gov]

- 6. homework.study.com [homework.study.com]

- 7. Internal Electrophilic Aromatic Reaction in 3-chlorobutylbenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. brainly.com [brainly.com]

- 9. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Sciencemadness Discussion Board - Acylation of benzene with anhydrides - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 13. organic chemistry - Effect of clemmensen reagent on 4-oxo-4-phenylbutanoic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 14. Clemmensen Reduction [organic-chemistry.org]

- 15. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Page loading... [wap.guidechem.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. US2355850A - Method of making chlorobutyl-benzene compounds - Google Patents [patents.google.com]

- 20. CN103073391A - Novel synthesis process for 4-phenyl-1-butanol - Google Patents [patents.google.com]

- 21. nbinno.com [nbinno.com]

- 22. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. FDA alerts drug manufacturers to the risk of benzene contamination in certain drugs | FDA [fda.gov]

- 24. Evaluation of Benzene Presence and Formation in Benzoyl Peroxide Drug Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Benzene, (4-chlorobutyl)- (CAS 4830-93-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the Early Studies and Characterization of (4-Chlorobutyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chlorobutyl)benzene, also known as 1-chloro-4-phenylbutane, is a versatile bifunctional molecule featuring a benzene (B151609) ring and a reactive alkyl chloride chain.[1][2] This structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1] Early research into this compound focused on its synthesis, characterization of its physicochemical properties, and its reactivity, most notably its propensity to undergo intramolecular cyclization reactions. This guide provides a comprehensive overview of these foundational studies, presenting key data in a structured format, detailing experimental protocols, and visualizing fundamental reaction pathways.

Physicochemical and Spectroscopic Characterization

The initial characterization of this compound involved the determination of its fundamental physical properties and the analysis of its spectroscopic signatures. These data remain crucial for its identification and quality control in modern research and industrial applications.

Physical Properties

The physical properties of this compound have been documented in various early studies. A summary of these key quantitative data is presented below.

| Property | Value | Unit | Reference |

| Molecular Formula | C₁₀H₁₃Cl | [3][4][5] | |

| Molecular Weight | 168.66 | g/mol | [2][3] |

| Boiling Point | 98-102 (at 6 mmHg) | °C | [2] |

| Density | 1.026 (at 25 °C) | g/mL | [2] |

| Refractive Index | 1.517-1.519 | [2] | |

| Flash Point | 104 | °C | [2] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation of this compound. The following tables summarize the key data from proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

¹H NMR Spectral Data [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.32 - 7.17 | m | 5H | Aromatic protons (C₆H₅) |

| 3.55 | t | 2H | -CH₂-Cl |

| 2.65 | t | 2H | Ph-CH₂- |

| 1.85 - 1.70 | m | 4H | -CH₂-CH₂- |

¹³C NMR Spectral Data [3]

| Chemical Shift (δ) ppm | Assignment |

| 141.8 | Aromatic C (quaternary) |

| 128.4 | Aromatic CH |

| 128.3 | Aromatic CH |

| 125.9 | Aromatic CH |

| 44.9 | -CH₂-Cl |

| 35.0 | Ph-CH₂- |

| 32.5 | Ph-CH₂-CH₂- |

| 28.5 | -CH₂-CH₂-Cl |

Infrared (IR) Spectral Data [4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3027 | Medium | Aromatic C-H stretch |

| 2938, 2860 | Strong | Aliphatic C-H stretch |

| 1604, 1496, 1454 | Medium | Aromatic C=C stretch |

| 748, 699 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

| 650 | Medium | C-Cl stretch |

Mass Spectrometry (MS) Data [4][6]

| m/z | Relative Intensity | Assignment |

| 168/170 | Moderate | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 92 | High | [C₇H₈]⁺ |

| 91 | Base Peak | [C₇H₇]⁺ (Tropylium ion) |

| 65 | Moderate | [C₅H₅]⁺ |

Synthesis of this compound: Experimental Protocols

Several synthetic routes to this compound have been explored in early chemical literature. Below are detailed protocols for two common laboratory-scale preparations.

Method 1: Friedel-Crafts Acylation followed by Reduction and Chlorination

This multi-step synthesis is a classic approach that avoids the polyalkylation often problematic in direct Friedel-Crafts alkylations.[7][8]

Step 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride (B1165640) [9][10]

-

Reaction: Benzene reacts with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-oxo-4-phenylbutanoic acid.

-

Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (2.2 mol) in dry benzene (4 L), succinic anhydride (1.0 mol) is added portion-wise at a rate that maintains the reaction temperature below 10°C.

-

After the addition is complete, the mixture is stirred at room temperature for 2 hours and then heated to 60°C for 1 hour.

-

The reaction mixture is cooled and poured onto a mixture of crushed ice (5 kg) and concentrated hydrochloric acid (500 mL).

-

The benzene layer is separated, and the aqueous layer is extracted with benzene. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-oxo-4-phenylbutanoic acid.

-

Step 2: Clemmensen Reduction of 4-oxo-4-phenylbutanoic acid [1][11][12]

-

Reaction: The carbonyl group of 4-oxo-4-phenylbutanoic acid is reduced to a methylene (B1212753) group using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to give 4-phenylbutanoic acid.

-

Protocol:

-

Zinc amalgam is prepared by stirring zinc granules (200 g) with a solution of mercuric chloride (20 g) in water (300 mL) and concentrated hydrochloric acid (10 mL) for 10 minutes. The aqueous solution is decanted.

-

To the amalgamated zinc, a mixture of 4-oxo-4-phenylbutanoic acid (0.5 mol), concentrated hydrochloric acid (400 mL), water (150 mL), and toluene (B28343) (200 mL) is added.

-

The mixture is heated under reflux for 24-30 hours, with additional portions of concentrated hydrochloric acid (50 mL) being added every 6 hours.

-

After cooling, the aqueous layer is separated and extracted with toluene. The combined organic layers are washed with water, dried, and the solvent is evaporated to yield 4-phenylbutanoic acid.

-

Step 3: Reduction of 4-phenylbutanoic acid to 4-phenyl-1-butanol (B1666560)

-

Reaction: The carboxylic acid is reduced to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

-

Protocol:

-

A solution of 4-phenylbutanoic acid (0.3 mol) in anhydrous diethyl ether (500 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (0.4 mol) in anhydrous diethyl ether (1 L) under a nitrogen atmosphere.

-

The mixture is stirred at room temperature for 4 hours and then heated to reflux for 2 hours.

-

After cooling in an ice bath, the reaction is quenched by the slow, sequential addition of water (15 mL), 15% aqueous sodium hydroxide (B78521) (15 mL), and water (45 mL).

-

The resulting granular precipitate is filtered off and washed with ether. The combined filtrate is dried, and the solvent is removed to give 4-phenyl-1-butanol.

-